3',4'-(Methylenedioxy)acetophenone
Overview
Description
3’,4’-(Methylenedioxy)acetophenone is an organic compound used as a chemical intermediate . It is used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine .
Molecular Structure Analysis
The molecular formula of 3’,4’-(Methylenedioxy)acetophenone is C9H8O3 . The IUPAC name is 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
3’,4’-(Methylenedioxy)acetophenone is a solid crystal with a melting point of 87-89 °C . It has a molecular weight of 164.16 .Scientific Research Applications
Analytical Chemistry and Substance Characterization
3',4'-(Methylenedioxy)acetophenone has been characterized using various high-performance analytical techniques, contributing to the identification and understanding of new psychoactive substances. It's identified as a precursor in the synthesis of synthetic cathinone derivatives, like pentylone and methylenedioxy pyrovalerone (Armenta et al., 2019).
Synthetic Chemistry
This compound is utilized in the improved synthesis of 3,4 methylenedioxyphenol. The process involves steps like methylenation, acetylation, acetylperoxide oxidation, and hydrolysis, achieving a total yield of 52.7% (Zhao, 2002). Additionally, it's used in the synthesis of labeled acetophenone, further contributing to the development of new compounds and research methodologies (Siegel & Seebach, 1980).
Development of Anti-Inflammatory Agents
A recent study focuses on developing this compound-based chalcone, highlighting its potential as an anti-inflammatory agent. The study emphasizes the role of the 3',4'-(methylenedioxy) group in enhancing anti-inflammatory properties by inhibiting enzymes like COX-2 and LOX (Mahapatra & Shivhare, 2018).
Infrared Spectroscopy Studies
The compound has been used in Fourier-Transform Infrared studies, particularly focusing on the adsorption of acetophenones on niobic acid. This research provides insights into the behavior of acetophenones and their interaction with various surfaces, contributing to the broader understanding of surface chemistry (Ahmad et al., 1999).
Drug Intermediate Synthesis
4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Rofecoxib (an NSAID), is produced using this compound. The study of this process contributes to the development of greener, more efficient methods in pharmaceutical manufacturing (Yadav & Bhagat, 2005).
X-ray Structural Studies
Structural elucidation of ortho-hydroxy acetophenones, including variants of this compound, has been performed using X-ray diffraction. This analysis helps in understanding the molecular structure and properties of these compounds, which is crucial for their application in various fields (Seth et al., 2009).
Safety and Hazards
3’,4’-(Methylenedioxy)acetophenone causes serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds that have shown activity against cancer cell lines .
Mode of Action
Compounds synthesized from it have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential role in inducing apoptosis, it may influence pathways related to cell cycle regulation and programmed cell death .
Result of Action
Compounds synthesized from it have shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential antitumor effects.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHMKWXYXFBWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185502 | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-29-6 | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetopiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3162-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzodioxol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JG2OH2M57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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